molecular formula C21H24ClN2O5P B14994312 Diethyl {2-(4-chlorophenyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Diethyl {2-(4-chlorophenyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B14994312
M. Wt: 450.8 g/mol
InChI Key: REFYULCLOFIREK-UHFFFAOYSA-N
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Description

DIETHYL [2-(4-CHLOROPHENYL)-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a phosphonate group, an oxazole ring, and various substituents including a 4-chlorophenyl and a 4-methoxyphenyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

The synthesis of DIETHYL [2-(4-CHLOROPHENYL)-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phosphonate group: This step often involves the reaction of the oxazole intermediate with diethyl phosphite in the presence of a base such as sodium hydride.

    Substitution reactions:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

DIETHYL [2-(4-CHLOROPHENYL)-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings, using reagents such as sodium methoxide or sodium ethoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

DIETHYL [2-(4-CHLOROPHENYL)-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a corrosion inhibitor for metals.

Mechanism of Action

The mechanism of action of DIETHYL [2-(4-CHLOROPHENYL)-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

DIETHYL [2-(4-CHLOROPHENYL)-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE can be compared with other similar compounds such as:

    Diethyl (((4-chlorophenyl)amino) (phenyl)methyl)phosphonate: This compound has a similar structure but lacks the oxazole ring.

    Diethyl (((4-chlorophenyl)amino) (4-methoxyphenyl)methyl)phosphonate: This compound is similar but does not contain the oxazole ring.

    Diethyl (1- ((4-chlorophenyl)amino)-3-phenylallyl)phosphonate: This compound has a different substitution pattern on the phosphonate group.

The uniqueness of DIETHYL [2-(4-CHLOROPHENYL)-5-{[(4-METHOXYPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H24ClN2O5P

Molecular Weight

450.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-diethoxyphosphoryl-N-[(4-methoxyphenyl)methyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C21H24ClN2O5P/c1-4-27-30(25,28-5-2)21-20(23-14-15-6-12-18(26-3)13-7-15)29-19(24-21)16-8-10-17(22)11-9-16/h6-13,23H,4-5,14H2,1-3H3

InChI Key

REFYULCLOFIREK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)Cl)NCC3=CC=C(C=C3)OC)OCC

Origin of Product

United States

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